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Introduction

2-tert-Butylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline
family. Its structure, featuring a bulky tert-butyl group at the 2-position of the quinoline ring,
imparts unique physicochemical properties that are of significant interest in medicinal chemistry
and materials science. This technical guide provides a comprehensive overview of 2-tert-
Butylquinoline, including its chemical identity, synthesis, and known biological context, with a
focus on data and methodologies relevant to research and development.

Chemical Identity and Properties

A clear definition of a chemical compound is fundamental for any scientific investigation. The
following table summarizes the key identifiers and computed properties for 2-tert-
Butylquinoline.
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Identifier Value Reference
IUPAC Name 2-tert-butylquinoline [1]
CAS Number 22493-94-3 [1]
Molecular Formula Ci3HisN [1]
Molecular Weight 185.26 g/mol [1]
Canonical SMILES ce(©) [1]

(C)C1=NC2=CC=CC=C2C=C1

PYCYTTRLLIKJBU-
InChl Key [1]
UHFFFAOYSA-N

XLogP3 3.9 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor 1 1]
Count

Synthesis and Reactivity

The synthesis of quinoline and its derivatives can be achieved through various methods, with
the Skraup synthesis being a classic example involving the reaction of aniline with glycerol and
an oxidizing agent.[2] While a detailed, step-by-step protocol specifically for the synthesis of 2-
tert-Butylquinoline is not readily available in the public domain, its synthesis can be
conceptualized through established organic chemistry reactions.

One plausible synthetic route is the Friedel-Crafts alkylation of quinoline. However, direct
Friedel-Crafts reactions on quinoline can be challenging due to the Lewis basicity of the
nitrogen atom, which can coordinate with the Lewis acid catalyst and deactivate the ring.[3]

A more likely approach involves the construction of the quinoline ring from precursors already
containing the tert-butyl group. For instance, a modified Friedlander synthesis could be
employed, condensing an o-aminobenzaldehyde or o-aminobenzoketone with a ketone
containing a tert-butyl group.
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Conceptual Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of 2-tert-Butylquinoline via a modified

Friedlander synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical

compounds. While a complete set of experimental spectra for 2-tert-Butylquinoline is not

publicly available, data for related compounds can provide valuable insights.

Mass Spectrometry

The NIST Mass Spectrometry Data Center provides fragmentation data for 2-tert-

Butylquinoline.[1]

miz Relative Intensity
170 High

130 Medium

142 Medium

Note: This is a simplified representation of the mass spectrum.
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NMR Spectroscopy

Detailed *H and 3C NMR spectra for 2-tert-Butylquinoline are not available in the searched
literature. However, characteristic chemical shifts for the tert-butyl group are well-established.
The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the *H
NMR spectrum, usually in the upfield region. In the 13C NMR spectrum, the quaternary carbon
and the three methyl carbons of the tert-butyl group would also show characteristic signals.
Data for other substituted quinolines, such as 6-(tert-Butyl)-4-phenylquinoline, show the tert-
butyl protons as a singlet at 1.33 ppm and the corresponding carbons at 35.0 and 31.1 ppm.[4]

Biological Activity and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous
derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer,
antibacterial, and anti-inflammatory properties.[2][5][6]

Currently, there is limited specific information in the public domain regarding the biological
activity and modulation of signaling pathways by 2-tert-Butylquinoline. The biological effects
of quinoline derivatives are highly dependent on the nature and position of their substituents.

General Biological Screening Workflow

A general workflow for assessing the biological activity of a novel quinoline derivative like 2-
tert-Butylquinoline would involve a series of in vitro and in vivo assays.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15366439?utm_src=pdf-body
https://www.rsc.org/suppdata/d2/nj/d2nj04119g/d2nj04119g1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394826/
https://pubmed.ncbi.nlm.nih.gov/20088783/
https://www.researchgate.net/publication/41101189_Biological_Activities_of_Quinoline_Derivatives
https://www.benchchem.com/product/b15366439?utm_src=pdf-body
https://www.benchchem.com/product/b15366439?utm_src=pdf-body
https://www.benchchem.com/product/b15366439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15366439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

2-tert-Butylquinoline

\/

Cell Viability Assays
(e.g., MTT, MTS)

In Vitro Screening

Enzyme Inhibition Assays Receptor Binding Assays Reporter Gene Assays

\

Hit Identification

Lead Optimization

In Vivo Studies

Disease Animal Models Toxicology Studies Pharmacokinetic Profiling (ADME)

}

Preclinical Candidate

Selection

Click to download full resolution via product page

Caption: A generalized workflow for the biological evaluation of a new chemical entity like 2-
tert-Butylquinoline.

Conclusion

2-tert-Butylquinoline is a well-defined chemical entity with potential for further exploration in
various scientific fields. While detailed experimental protocols and specific biological activity
data are currently limited in publicly accessible literature, this guide provides a foundational
understanding of the compound. The provided conceptual workflows for synthesis and
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biological screening can serve as a starting point for researchers interested in investigating the
properties and applications of this and other substituted quinolines. Further research is
warranted to fully elucidate the synthetic methodologies, spectroscopic characteristics, and
biological potential of 2-tert-Butylquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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